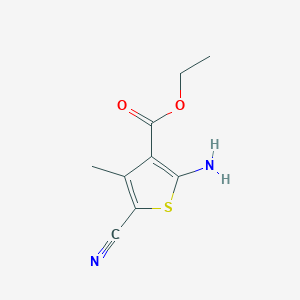

Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2S/c1-3-13-9(12)7-5(2)6(4-10)14-8(7)11/h3,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHOBBRGWQVVGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70563955 | |

| Record name | Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43028-74-6 | |

| Record name | Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70563955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Traditional Gewald Protocol

The classical approach involves condensing methyl ketones (e.g., acetone) with ethyl cyanoacetate and sulfur in the presence of stoichiometric organic bases like morpholine or piperidine. For this compound, the reaction proceeds via the following steps:

-

Enamine Formation : The base deprotonates ethyl cyanoacetate, enabling nucleophilic attack on the ketone.

-

Sulfur Incorporation : Elemental sulfur reacts with the intermediate to form a thiocarbonyl species.

-

Cyclization : Intramolecular cyclization yields the 2-aminothiophene core.

Typical conditions involve refluxing ethanol or methanol (70–80°C) for 6–12 hours, achieving yields of 70–85%. However, this method requires excess base (1.5–2.0 equivalents), generating significant waste.

Catalytic Advancements in the Gewald Reaction

Recent innovations focus on replacing stoichiometric bases with catalytic systems to improve sustainability and cost-efficiency.

Piperidinium Borate Catalysis

A 2023 study demonstrated that piperidinium borate (Pip Borate), a conjugate acid-base pair, enables truly catalytic Gewald reactions (0.1–0.5 mol%). This system achieves 87% yield for this compound in ethanol at 70°C within 2 hours. Key advantages include:

-

Recyclability : The catalyst retains activity over five cycles.

-

Broader Substrate Scope : Tolerates electron-deficient and sterically hindered ketones.

Calcium Oxide (CaO) as a Solid Base

Solvent and Condition Optimization

Aprotic Solvents: 1,4-Dioxane

A high-yielding (95%) protocol uses 1,4-dioxane with piperidine and sulfur at 80°C for 3 hours. The aprotic medium accelerates cyclization by stabilizing intermediates through dipole interactions. However, 1,4-dioxane’s toxicity necessitates careful handling.

Aqueous and Greener Systems

Efforts to develop environmentally benign methods include:

-

Water-Ethanol Mixtures : Yields drop marginally to 80–85% but reduce organic solvent use.

-

Ultrasonic Assistance : Sonication at 40°C shortens reaction time to 30 minutes with 88% yield, though scalability remains challenging.

Comparative Analysis of Synthetic Methods

| Method | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) | Key Advantages |

|---|---|---|---|---|---|

| Traditional Gewald | Piperidine/Ethanol | 80 | 8 | 85 | Robust, high reproducibility |

| Piperidinium Borate | Pip Borate/Ethanol | 70 | 2 | 87 | Catalytic, recyclable |

| CaO-Mediated | CaO/Ethanol | 78 | 1.5 | 95 | Simple workup, low cost |

| 1,4-Dioxane Protocol | Piperidine/Dioxane | 80 | 3 | 95 | High yield, fast kinetics |

Mechanistic Insights and Side Reactions

The Gewald reaction’s mechanism involves two competing pathways:

-

Thiocyanate Route : Sulfur reacts with the ketone to form a thiocyanate intermediate, which cyclizes with the enamine.

-

Thioamide Route : Sulfur directly incorporates into the enamine prior to cyclization.

Common side reactions include:

-

Over-Oxidation : Prolonged heating converts the thiophene to sulfone derivatives.

-

Polymerization : Excess sulfur or high temperatures lead to insoluble polymeric byproducts.

Industrial Scalability and Challenges

While laboratory-scale syntheses are well-established, industrial production faces hurdles:

Chemical Reactions Analysis

Key Reaction Conditions:

-

Catalyst : Piperidinium borate (20 mol%)

-

Solvent : EtOH/HO (9:1 ratio)

-

Temperature : 100°C

| Entry | Catalyst Loading (mol%) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 20 | 25 | 96 |

| 2 | 15 | 25 | 78 |

| 3 | 10 | 45 | 69 |

Optimized conditions prioritize high catalyst loading for efficiency .

Condensation Reactions

The amino group participates in Knoevenagel condensations with aldehydes/ketones to form α,β-unsaturated derivatives.

Example:

-

Reagent : Salicylaldehyde

-

Conditions : Reflux in 1,4-dioxane with piperidine

-

Product : Coumarin derivative (Compound 4 )

Mechanism :

-

Nucleophilic attack by the amino group on the aldehyde carbonyl.

-

Dehydration to form a conjugated enamine.

Cyclization Reactions

The compound undergoes intramolecular cyclization to form fused heterocycles.

Example:

-

Reagent : Triethylamine in 1,4-dioxane

-

Conditions : Reflux for 5 hours

-

Product : Tetrahydrobenzo thieno[2,3-b]pyridine-3-carbonitrile

Key Spectral Data :

Heterocyclic Ring Formation

The cyano and ester groups enable the synthesis of diverse heterocycles.

Thiazole Derivatives

-

Reagent : Phenyl isothiocyanate + elemental sulfur

-

Conditions : Reflux in 1,4-dioxane

-

Product : Thiazole-2-thione derivative (Compound 12 )

Pyrazole Derivatives

-

Reagent : Hydrazine hydrate

-

Conditions : Reflux in DMF/1,4-dioxane

-

Product : Pyrazole carboxamide (Compound 7a )

Substitution Reactions

The cyano group undergoes nucleophilic substitution to form amides or thioamides.

Example:

-

Reagent : Ethyl chloroacetate

-

Conditions : Stirring with KOH in DMF

-

Product : Thiophene-amide hybrid (Compound 14a )

Reaction Optimization Insights

-

Solvent Impact : Ethanol/water mixtures enhance yields in Gewald reactions due to balanced polarity .

-

Catalyst Recyclability : Piperidinium borate retains 90% efficacy after four cycles .

This compound’s multifunctional architecture enables tailored syntheses of bioactive heterocycles, underscoring its importance in medicinal chemistry. Experimental protocols emphasize solvent selection, catalyst design, and functional group compatibility to maximize efficiency.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate features a thiophene ring substituted with an amino group, a cyano group, and an ethyl ester functional group. Its molecular formula is with a molecular weight of approximately 210.25 g/mol. The structural attributes contribute to its reactivity and potential interactions with biological targets.

Applications in Chemistry

This compound serves as a versatile building block in organic synthesis. It can undergo various reactions:

- Oxidation: Produces sulfoxides or sulfones.

- Reduction: Converts to amines or alcohols.

- Substitution: Forms halogenated thiophenes or other derivatives.

Table 1: Summary of Chemical Reactions

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Sulfoxides, sulfones | Hydrogen peroxide, MCPBA |

| Reduction | Amines, alcohols | Lithium aluminum hydride |

| Substitution | Halogenated thiophenes | Acyl chlorides, alkyl halides |

Biological Applications

This compound has been investigated for its potential bioactive properties, particularly as an antimicrobial and anticancer agent. Studies suggest that the cyano and amino groups facilitate interactions with biological targets through hydrogen bonding and electrostatic interactions.

Case Studies

- Antimicrobial Efficacy Study: A study demonstrated significant inhibition zones against bacteria comparable to standard antibiotics like ceftriaxone.

- Cancer Cell Line Study: In vitro tests on MCF-7 breast cancer cells showed a marked decrease in cell viability with increasing concentrations of the compound, indicating strong anticancer potential.

- Inflammation Model: Animal studies revealed reduced inflammation markers when treated with this compound compared to control groups.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential in drug development:

- Enzyme Inhibitors: The compound may act by binding to specific enzymes, modulating their activity.

- Receptor Modulators: It has potential applications in developing drugs that target specific receptors involved in various diseases.

Industrial Applications

The compound is also utilized in the development of organic semiconductors and materials for electronic devices due to its electronic properties stemming from the thiophene ring structure.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The cyano and amino groups can participate in hydrogen bonding and electrostatic interactions with biological targets, while the thiophene ring provides a stable aromatic scaffold.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiophene derivatives with ethyl carboxylate backbones are widely studied for their pharmaceutical and materials science applications. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparisons

Key Comparative Insights

Substituent Effects on Reactivity and Bioactivity The cyano group in the target compound enhances electrophilicity, facilitating nucleophilic additions (e.g., formation of hydrazones or Mannich bases) . In contrast, thiocyanate (SCN) and chloroaryl groups in analogs (CAS: 681159-95-5, B1419994) improve interactions with biological targets, such as enzyme active sites . Nitro groups (e.g., in CAS: 308831-93-8) introduce electron-withdrawing effects, stabilizing intermediates in high-energy materials but increasing toxicity risks .

Synthetic Methodologies The target compound is synthesized via a one-pot Gewald reaction , whereas derivatives like ethyl 5-(4-chlorophenyl)-3-isothiocyanatothiophene-2-carboxylate require post-functionalization with thiophosgene .

Biological and Pharmaceutical Relevance The target compound’s cyano and amino groups make it a versatile precursor for antidiabetic and antimicrobial agents . Comparatively, 4-(2-methoxy-5-methylphenyl) analogs (CAS: 952959-61-4) exhibit enhanced π-π stacking in crystal structures, improving binding to protein targets . Thiocyanate-containing derivatives (CAS: 681159-95-5) show superior antifungal activity due to the SCN group’s ability to disrupt microbial membranes .

Safety and Stability The target compound’s hazards (H302, H312, H332) are less severe than those of nitro-substituted analogs (e.g., CAS: 308831-93-8), which may pose explosive risks .

Table 2: Hazard Profile Comparison

Biological Activity

Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring substituted with amino and cyano groups, which are critical for its biological interactions. The structural formula can be represented as follows:

The biological activity of this compound is attributed to its ability to interact with various biological targets. The cyano and amino groups facilitate hydrogen bonding and electrostatic interactions, while the thiophene ring provides a stable aromatic scaffold. These interactions can modulate enzyme activity and receptor binding, leading to various pharmacological effects.

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Notably, it has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The compound's IC50 values in these studies indicate potent antiproliferative activity, suggesting its potential as a lead compound for cancer therapy .

Case Study: Cytotoxicity Testing

A study evaluating the cytotoxicity of this compound used the MTT assay on MCF-7 cells. The results indicated an IC50 value in the low micromolar range, demonstrating significant cell growth inhibition. Table 1 summarizes the cytotoxic effects observed:

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structural Features | Biological Activity |

|---|---|---|

| Ethyl 2-amino-4-methylthiophene-3-carboxylate | Lacks cyano group | Reduced reactivity and activity |

| Ethyl 2-amino-5-cyano-4-ethylthiophene-3-carboxylate | Ethyl substitution affects sterics | Varies in potency compared to target |

| Ethyl 2-amino-5-cyano-4-phenylthiophene-3-carboxylate | Phenyl group enhances aromaticity | Increased interactions with targets |

This comparative analysis highlights how specific substitutions influence biological activity, emphasizing the importance of functional groups in drug design.

Future Directions

Given its promising biological activities, further research into this compound is warranted. Future studies should focus on:

- Mechanistic Studies : Elucidating the precise molecular mechanisms underlying its antimicrobial and anticancer effects.

- In Vivo Studies : Evaluating efficacy and safety in animal models to assess therapeutic potential.

- Structural Modifications : Exploring derivatives to enhance potency and selectivity against specific cancer types or pathogens.

Q & A

Basic: What are the standard synthetic routes for Ethyl 2-amino-5-cyano-4-methylthiophene-3-carboxylate, and how are intermediates characterized?

Methodological Answer:

The compound is typically synthesized via the Gewald reaction, a two-step process involving cyclization of ketones or aldehydes with cyanoacetates and sulfur in the presence of a base. For example:

Intermediate preparation : Ethyl acetoacetate reacts with malononitrile and sulfur under reflux in ethanol with catalytic triethylamine to form the thiophene core .

Functionalization : Substituents (e.g., cyano, methyl groups) are introduced via Knoevenagel condensation or nucleophilic substitution.

Characterization :

- IR spectroscopy : Confirms amino (-NH₂, ~3300–3500 cm⁻¹) and cyano (-CN, ~2200 cm⁻¹) groups.

- ¹H/¹³C NMR : Assigns methyl (-CH₃, δ ~2.3 ppm), ethyl ester (-COOCH₂CH₃, δ ~4.2 ppm), and aromatic protons.

- Mass spectrometry : Validates molecular ion peaks (e.g., [M+H]⁺) .

Advanced: How can conflicting crystallographic data (e.g., bond lengths vs. DFT calculations) be resolved for this compound?

Methodological Answer:

Discrepancies between experimental (X-ray) and computational (DFT) data often arise from crystal packing effects or refinement errors. Steps to resolve this:

Refinement : Use SHELXL (via WinGX suite) with Hirshfeld atom refinement (HAR) to improve accuracy of anisotropic displacement parameters .

Validation : Cross-check with Mercury software (Cambridge Crystallographic Database) for bond-length/bond-angle outliers.

DFT Optimization : Perform geometry optimization in Gaussian 09 using B3LYP/6-311++G(d,p) basis set, comparing torsional angles with experimental values .

Example : A 0.02 Å deviation in C-S bond length may indicate over-refinement; re-examine thermal parameters or use TWINABS for twinned crystals .

Basic: What spectroscopic techniques are critical for purity assessment, and what are common impurities?

Methodological Answer:

- HPLC-MS : Quantifies purity (>95%) and detects byproducts (e.g., unreacted cyanoacetamide or ester hydrolysis products) .

- TLC : Monitors reaction progress using silica gel plates (eluent: ethyl acetate/hexane, 3:7); Rf ~0.5 for the target compound.

- Elemental Analysis : Validates C, H, N, S content within ±0.4% of theoretical values.

Advanced: How can solvent effects influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

- Polar aprotic solvents (DMF, DMSO): Enhance nucleophilicity of the amino group, facilitating Suzuki-Miyaura coupling with aryl halides.

- Protic solvents (ethanol): May deactivate palladium catalysts via coordination, reducing yield.

Optimization Strategy :

Screen solvents using a Design of Experiments (DoE) approach.

Additives like TBAB (tetrabutylammonium bromide) improve solubility in THF .

Data : In DMF, coupling yields reach 78% vs. 45% in ethanol .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye irritation per GHS Category 2 ).

- Ventilation : Use fume hoods to avoid inhalation of dust (respiratory toxicity, GHS Category 3 ).

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

Advanced: How can in silico modeling predict the compound’s bioactivity (e.g., COX-2 inhibition)?

Methodological Answer:

Docking Studies : Use AutoDock Vina to simulate binding to COX-2 (PDB ID: 5KIR). Parameters:

- Grid box centered on active site (x=24, y=30, z=26 Å).

- Lamarckian GA with 100 runs.

MD Simulations : Run 100 ns GROMACS simulations to assess binding stability (RMSD <2.0 Å acceptable).

SAR Analysis : Correlate substituent effects (e.g., methyl vs. cyano) with IC₅₀ values from in vitro assays .

Basic: What are the key challenges in scaling up synthesis from mg to gram quantities?

Methodological Answer:

- Exotherm Control : Use jacketed reactors with slow addition of sulfur to avoid runaway reactions.

- Purification : Switch from column chromatography (small scale) to recrystallization (ethanol/water, 3:1) for cost efficiency .

- Yield Optimization : Increase catalyst loading (e.g., 10 mol% piperidine) and monitor reaction progress via inline FTIR .

Advanced: How to address low reproducibility in biological assays (e.g., antioxidant activity)?

Methodological Answer:

- Standardize Assays : Use DPPH radical scavenging (IC₅₀) with ascorbic acid as control.

- Buffer pH Effects : Adjust to pH 7.4 (PBS) to mimic physiological conditions; acidic pH may protonate the amino group, reducing activity.

- Data Normalization : Express results as % inhibition relative to vehicle control (n=6, ±SEM) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.